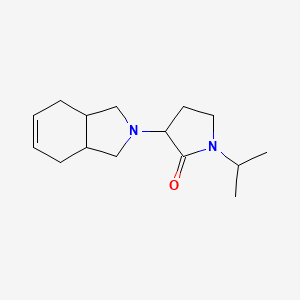![molecular formula C12H14ClNO2S B7585313 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585313.png)
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide, also known as CTHB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. CTHB is a member of the benzamide family and is a white crystalline powder.
Wirkmechanismus
The mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is not fully understood, but it has been suggested that it works by inhibiting the activity of certain enzymes and proteins. It has also been found to modulate the immune system and reduce inflammation in the body. Further research is needed to fully understand the mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide.
Biochemical and Physiological Effects:
Studies have shown that 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has also been shown to have neuroprotective effects and may help prevent the development of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide in lab experiments is its high purity. This ensures that the results obtained from experiments are accurate and reliable. However, one limitation of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide. One area of interest is its potential as a treatment for neurological disorders. Further research is needed to fully understand the mechanism of action of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide and its effects on the brain. Another area of interest is its anti-cancer properties. Studies have shown that 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide inhibits the growth of cancer cells, and further research is needed to determine its potential as a cancer treatment. Additionally, the development of new synthesis methods for 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide may improve its solubility and make it easier to administer in lab experiments.
Synthesemethoden
The synthesis of 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide involves the reaction of 3-chlorobenzoyl chloride with 3-hydroxythiolane in the presence of a base. The resulting product is then purified through recrystallization. This method has been used successfully in several studies, and the purity of the resulting compound is high.
Wissenschaftliche Forschungsanwendungen
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has been found to have potential applications in several scientific fields. It has been studied for its anti-inflammatory, anti-cancer, and anti-viral properties. 3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide has also been found to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Eigenschaften
IUPAC Name |
3-chloro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2S/c13-10-3-1-2-9(6-10)11(15)14-7-12(16)4-5-17-8-12/h1-3,6,16H,4-5,7-8H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNDROAKOYMUGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(CNC(=O)C2=CC(=CC=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(3,4-Difluorophenyl)ethylsulfinyl]-4-methyl-1,2,4-triazole](/img/structure/B7585230.png)


![1-[(1-Methylpyrrol-3-yl)methyl]-3-[1-(2-pyridin-4-ylethyl)piperidin-4-yl]urea](/img/structure/B7585255.png)

![9-methyl-N-(3-methylcyclobutyl)-3,9-diazabicyclo[4.2.1]nonane-3-carboxamide](/img/structure/B7585266.png)
![(1R,2S)-1-[(5-chloropyridin-2-yl)amino]-2,3-dihydro-1H-inden-2-ol](/img/structure/B7585269.png)
![N-[2-(2,5-difluorophenyl)ethyl]-3-methylpyrrolidine-1-carboxamide](/img/structure/B7585275.png)

![13-(2-Methylpropyl)-10-thia-6,13-diazadispiro[4.1.57.25]tetradecan-14-one](/img/structure/B7585286.png)
![2-chloro-4-fluoro-N-[(3-hydroxythiolan-3-yl)methyl]benzamide](/img/structure/B7585289.png)
![N-[2-hydroxy-5-(trifluoromethyl)phenyl]-2-pyridin-3-ylcyclopropane-1-carboxamide](/img/structure/B7585296.png)
![N-[(3-hydroxythiolan-3-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7585303.png)
